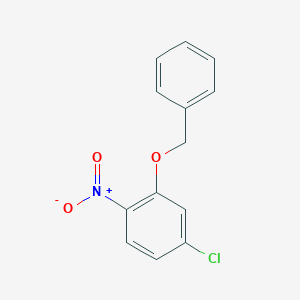

![molecular formula C12H7ClN2O B183128 2-(4-氯苯基)[1,3]噁唑并[4,5-b]吡啶 CAS No. 52333-45-6](/img/structure/B183128.png)

2-(4-氯苯基)[1,3]噁唑并[4,5-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

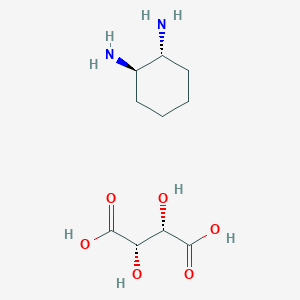

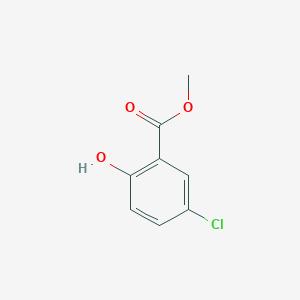

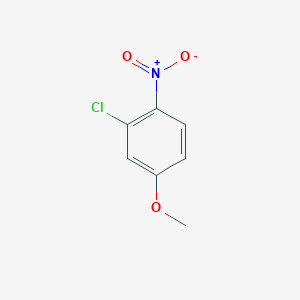

“2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine” is a chemical compound with the molecular formula C12H7ClN2O . It is a derivative of oxazolo[4,5-b]pyridine, a class of compounds that have been studied for their potential pharmacological activities .

Chemical Reactions Analysis

The chemical reactivity of “2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine” would depend on its molecular structure and the conditions under which it is subjected. Oxazolo[4,5-b]pyridine derivatives have been reported to exhibit various types of reactivity, but specific reactions involving “2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine” are not mentioned in the available literature .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine” would include parameters such as melting point, boiling point, solubility, stability, and spectroscopic properties. Unfortunately, such detailed information is not available in the current literature .

作用机制

Target of Action

Oxazole derivatives are known to interact with a variety of biological targets. The specific target can vary widely depending on the exact structure of the compound .

Mode of Action

The interaction of oxazole derivatives with their targets can lead to a variety of effects. For example, some oxazole derivatives are known to inhibit certain enzymes, while others might interact with receptor proteins .

Biochemical Pathways

Oxazole derivatives can affect a variety of biochemical pathways. The exact pathways affected would depend on the specific targets of the compound .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of oxazole derivatives can vary widely depending on their exact structure. Some oxazole derivatives are well absorbed and distributed throughout the body, while others might be rapidly metabolized and excreted .

Result of Action

The molecular and cellular effects of oxazole derivatives can vary widely. Some oxazole derivatives have antimicrobial, anticancer, anti-inflammatory, and antioxidant activities .

Action Environment

The action, efficacy, and stability of oxazole derivatives can be influenced by a variety of environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature .

实验室实验的优点和局限性

CPOP is an ideal candidate for a variety of laboratory experiments due to its unique structure and properties. Its ability to interact with a variety of proteins and enzymes makes it an ideal candidate for studying the effects of various drugs on the human body. Additionally, its high yields and easy scalability make it an ideal candidate for experiments that require large quantities of the compound. However, CPOP does have some limitations. For example, it is not soluble in water, so it must be used in experiments that involve organic solvents.

未来方向

The potential applications of CPOP in scientific research are vast, and there are many future directions for CPOP research. For example, CPOP could be used to study the effects of various environmental toxins on the human body. Additionally, CPOP could be used to study the effects of various drugs on the human body, as well as to investigate the mechanism of action of many drugs. Finally, CPOP could be used to study the effects of various drugs on the human brain, as well as to investigate the mechanism of action of many drugs.

合成方法

CPOP is typically synthesized through a two-step process. The first step involves the reaction of 4-chlorophenol and 2-aminopyridine in the presence of an acid catalyst, such as sulfuric acid, to form the intermediate 2-chloro-4-aminopyridine. This intermediate is then reacted with ethyl acetate and sodium ethoxide to form the desired product, CPOP. This method is often preferred due to its high yields and easy scalability.

科学研究应用

药效团开发

噁唑并[4,5-b]吡啶骨架经常用作药效团,它是分子结构的一部分,负责特定的生物学或药理学相互作用。 它可以作为靶向不同分子途径的化合物中的结构元素,包括有效的激酶抑制剂 .

激酶抑制

激酶抑制剂在治疗各种疾病,特别是癌症方面具有重要意义。 噁唑并[4,5-b]吡啶衍生物已被鉴定为VEGFR-2的有效抑制剂,VEGFR-2是一种参与血管生成的激酶,血管生成是肿瘤生长和转移的关键过程 .

抗病毒剂

研究表明,噁唑并[4,5-b]吡啶衍生物具有抗病毒特性。 这些化合物可以被设计为干扰病毒复制,使其成为开发新型抗病毒药物的潜在候选者 .

免疫抑制特性

具有噁唑并[4,5-b]吡啶骨架的化合物已被研究用于其免疫抑制作用。 这种应用在需要有意抑制免疫系统的疾病中特别相关,例如器官移植中防止排斥 .

抗癌活性

噁唑并[4,5-b]吡啶衍生物已被合成并测试了它们对各种人类癌细胞系的抗癌活性,包括乳腺癌、肺癌、结肠癌和卵巢癌。 其中一些化合物已显示出有希望的抗癌潜力,值得进一步研究 .

合成方法

噁唑并[4,5-b]吡啶衍生物的合成涉及有趣的化学反应,包括嘧啶衍生物的环化和缩合反应。 这些合成路线不仅对于生产化合物很重要,而且对于理解噁唑并[4,5-b]吡啶环系的化学性质和反应性也很重要 .

结构生物学

由于噁唑并[4,5-b]吡啶衍生物的独特结构,它们可以用作结构生物学中的工具来研究小分子与生物大分子(如蛋白质和核酸)之间的相互作用。 这可以为设计新的药物和治疗剂提供见解 .

生物化学研究

在生物化学研究中,噁唑并[4,5-b]吡啶衍生物可以用作探针来研究各种生化途径。 它们与不同酶和受体相互作用的能力使它们在了解疾病的潜在机制方面非常有价值 .

属性

IUPAC Name |

2-(4-chlorophenyl)-[1,3]oxazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O/c13-9-5-3-8(4-6-9)12-15-11-10(16-12)2-1-7-14-11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTURZCXNIZQLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388093 |

Source

|

| Record name | 2-(4-chlorophenyl)[1,3]oxazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52333-45-6 |

Source

|

| Record name | 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52333-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-chlorophenyl)[1,3]oxazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B183066.png)